“3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C13H26N2 . It is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
The molecular structure of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is characterized by a bicyclic framework with two nitrogen atoms . The InChI code for this compound is InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3
.
The physical and chemical properties of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” are as follows :
The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane typically involves several key steps:
The molecular structure of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane can be characterized as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that confirm the presence of the bicyclic unit and substituents:
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane can participate in various chemical reactions:
The primary target for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor, which is involved in fast synaptic transmission in the central nervous system.
This compound modulates AMPA receptors through a unique binding site distinct from traditional ampakins, influencing neuronal communication and brain function.
The modulation of AMPA receptors can lead to significant downstream effects on neurotransmitter release and synaptic plasticity, which are critical for learning and memory processes.
The applications of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane span various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: